molecular formula C10H12N2O B3362615 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one CAS No. 1001906-52-0

5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B3362615
CAS No.: 1001906-52-0
M. Wt: 176.21
InChI Key: CQWMZWLOIWMFOA-UHFFFAOYSA-N
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Description

5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a unique structure with an aminoethyl group attached to the indole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indol-2-one.

    Amination: The introduction of the aminoethyl group is achieved through a nucleophilic substitution reaction. This involves reacting 2,3-dihydro-1H-indol-2-one with an appropriate amine, such as ethylamine, under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered hydrogenation states.

    Substitution: Substituted derivatives with various functional groups attached to the aminoethyl moiety.

Scientific Research Applications

5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(1-aminoethyl)-2,3-dihydro-1H-indole: Lacks the oxo group, leading to different chemical properties.

    5-(1-aminoethyl)-1H-indole: The absence of the dihydro moiety results in distinct reactivity and biological activity.

    5-(1-aminoethyl)-2,3-dihydro-1H-pyrrole: A structurally similar compound with a pyrrole ring instead of an indole ring.

Uniqueness

5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of the indole ring, aminoethyl group, and dihydro moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(1-aminoethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(11)7-2-3-9-8(4-7)5-10(13)12-9/h2-4,6H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWMZWLOIWMFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a MeOH (30 ml) solution of 5-[(1E)-N-hydroxyethanimidoyl]-1,3-dihydro-2H-indol-2-one (0.5 g, 2.6 mmol; WO 2004108133), Raney Nickel and aqueous solution of ammonium hydroxide (10 ml) were added and the mixture was stirred for 9 hours under hydrogen (4.0 kgf/cm2). Then, the reaction was filtered off and the filtrate was evaporated to give 5-(1-aminoethyl)-1,3-dihydro-2H-indol-2-one as a free form. Then, the amine was treated with MeOH solution of 10% of chloride and recrystallized from MeOH/diethyl ether to give the title compound as a white solid. MS (ESI) m/z 177 (M+H)+
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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